molecular formula C5H9ClF2O2S B13256547 5,5-Difluoropentane-2-sulfonyl chloride

5,5-Difluoropentane-2-sulfonyl chloride

Cat. No.: B13256547
M. Wt: 206.64 g/mol
InChI Key: GVKGBMIJYKHDDQ-UHFFFAOYSA-N
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Description

5,5-Difluoropentane-2-sulfonyl chloride: is a chemical compound with the molecular formula C5H9ClF2O2S. It is a sulfonyl chloride derivative, characterized by the presence of two fluorine atoms on the fifth carbon of the pentane chain and a sulfonyl chloride group on the second carbon. This compound is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Difluoropentane-2-sulfonyl chloride typically involves the reaction of 5,5-difluoropentane-2-sulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the sulfonic acid is converted to the corresponding sulfonyl chloride. The reaction can be represented as follows:

C5H9F2SO3H+SOCl2C5H9ClF2O2S+SO2+HCl\text{C5H9F2SO3H} + \text{SOCl2} \rightarrow \text{C5H9ClF2O2S} + \text{SO2} + \text{HCl} C5H9F2SO3H+SOCl2→C5H9ClF2O2S+SO2+HCl

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 5,5-Difluoropentane-2-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonate thioesters, respectively.

    Reduction Reactions: The compound can be reduced to the corresponding sulfonyl fluoride using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: Oxidation of this compound can lead to the formation of sulfonic acids or sulfonyl fluorides under specific conditions.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols

    Reducing Agents: Lithium aluminum hydride (LiAlH4)

    Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Major Products Formed:

    Sulfonamides: Formed by reaction with amines

    Sulfonate Esters: Formed by reaction with alcohols

    Sulfonate Thioesters: Formed by reaction with thiols

    Sulfonyl Fluorides: Formed by reduction or oxidation reactions

Scientific Research Applications

Chemistry: 5,5-Difluoropentane-2-sulfonyl chloride is used as a reagent in organic synthesis for the preparation of various sulfonyl-containing compounds. It serves as a building block for the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.

Biology: In biological research, this compound is used to modify biomolecules such as peptides and proteins. The sulfonyl chloride group can react with amino groups in proteins, leading to the formation of stable sulfonamide linkages.

Medicine: The compound is explored for its potential use in drug development, particularly in the design of enzyme inhibitors and other bioactive molecules. Its ability to form stable sulfonamide bonds makes it valuable in medicinal chemistry.

Industry: In industrial applications, this compound is used in the production of specialty polymers and materials. It is also employed in the synthesis of advanced intermediates for various chemical processes.

Mechanism of Action

The mechanism of action of 5,5-Difluoropentane-2-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. When a nucleophile attacks the sulfur atom, the chloride ion is displaced, leading to the formation of a new covalent bond. This mechanism is commonly observed in the formation of sulfonamides, sulfonate esters, and other derivatives.

Comparison with Similar Compounds

    Pentafluorobenzenesulfonyl chloride: Another sulfonyl chloride derivative with multiple fluorine atoms, used in similar applications.

    Methanesulfonyl chloride: A simpler sulfonyl chloride compound used in organic synthesis.

    Trifluoromethanesulfonyl chloride: Known for its strong electrophilic properties and used in various chemical reactions.

Uniqueness: 5,5-Difluoropentane-2-sulfonyl chloride is unique due to the presence of two fluorine atoms on the pentane chain, which can influence its reactivity and the properties of the resulting products. The fluorine atoms can enhance the compound’s stability and alter its electronic properties, making it distinct from other sulfonyl chlorides.

Properties

Molecular Formula

C5H9ClF2O2S

Molecular Weight

206.64 g/mol

IUPAC Name

5,5-difluoropentane-2-sulfonyl chloride

InChI

InChI=1S/C5H9ClF2O2S/c1-4(11(6,9)10)2-3-5(7)8/h4-5H,2-3H2,1H3

InChI Key

GVKGBMIJYKHDDQ-UHFFFAOYSA-N

Canonical SMILES

CC(CCC(F)F)S(=O)(=O)Cl

Origin of Product

United States

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